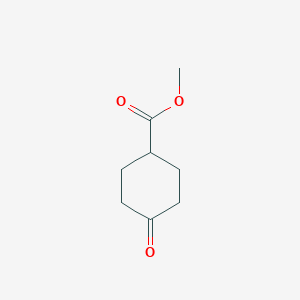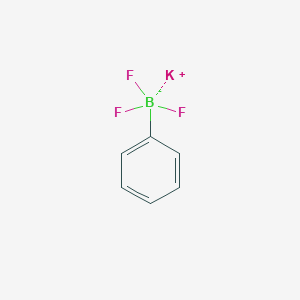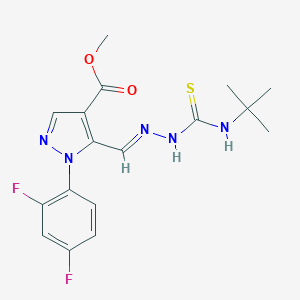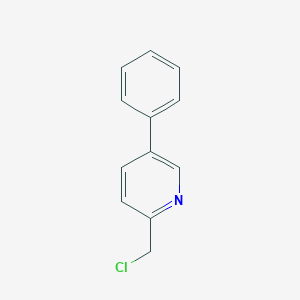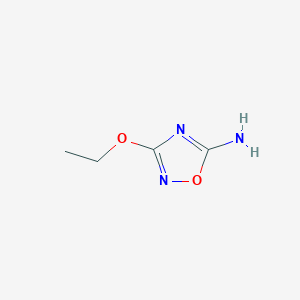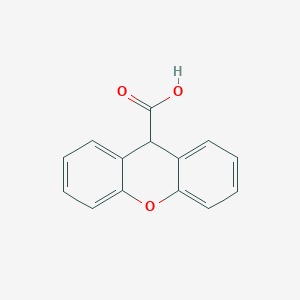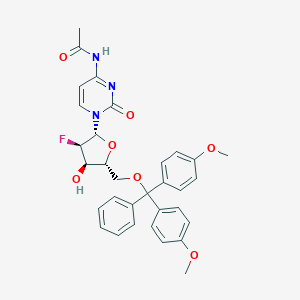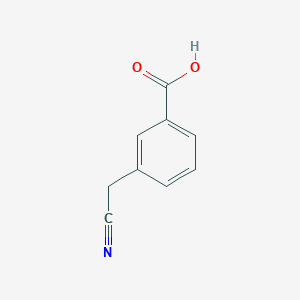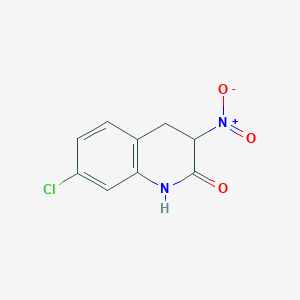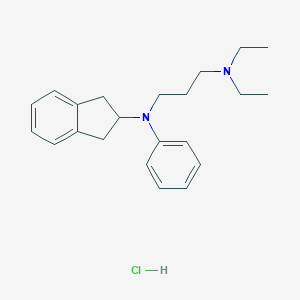
1-(2-Méthoxyphényl)pipérazine
Vue d'ensemble
Description
La 2-méthoxyphénylpiperazine, également connue sous le nom de 1-(2-méthoxyphényl)pipérazine, est un composé chimique de formule moléculaire C11H16N2O. Il s'agit d'un dérivé de la pipérazine, un composé organique hétérocyclique, et présente un groupe méthoxy lié au cycle phényle. Ce composé est connu pour ses diverses applications dans la recherche scientifique, notamment dans les domaines de la pharmacologie et de la chimie médicinale .
Applications De Recherche Scientifique
2-Methoxyphenylpiperazine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1-(2-Methoxyphenyl)piperazine, also known as MeOPP, primarily targets the monoamine neurotransmitters . It is also a key raw material in the synthesis of Urapidil , an α-blocker used for the treatment of essential hypertension .
Mode of Action
MeOPP has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines, although MeOPP is much less potent and is thought to have relatively insignificant abuse potential . In the case of Urapidil, it can cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .
Biochemical Pathways
The biochemical pathways affected by MeOPP are primarily those involving the monoamine neurotransmitters. By inhibiting reuptake and inducing release, MeOPP can increase the concentration of these neurotransmitters in the synaptic cleft, potentially affecting mood and behavior .
Pharmacokinetics
It is known that the compound is used in the synthesis of urapidil . The pharmacokinetics of Urapidil are better understood: it has a rapid onset of action and is used clinically in a variety of dosage forms including injections, oral capsules, and eye drops .
Result of Action
The result of MeOPP’s action on its targets is an increase in the concentration of monoamine neurotransmitters in the synaptic cleft . This can lead to changes in mood and behavior. As a component of Urapidil, MeOPP contributes to the drug’s ability to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .
Analyse Biochimique
Biochemical Properties
1-(2-Methoxyphenyl)piperazine has been used in various biochemical reactions. For instance, it has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It has also been used to prepare cyclic amine substituted Tröger’s base derivatives
Cellular Effects
It is known that piperazine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in Aza-Michael addition reactions
Temporal Effects in Laboratory Settings
It is known that the compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 2-méthoxyphénylpiperazine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la 2-méthoxyaniline avec la pipérazine en présence d'un catalyseur approprié. La réaction se produit généralement sous reflux dans un solvant tel que l'acétonitrile . Une autre méthode implique la cyclisation de dérivés de la 1,2-diamine avec des sels de sulfonium, suivie d'une déprotection et d'une cyclisation intramoléculaire sélective .
Méthodes de production industrielle
La production industrielle de la 2-méthoxyphénylpiperazine implique souvent des réactions à grande échelle utilisant des conditions optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que l'extraction par solvant, la recristallisation et la purification pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
La 2-méthoxyphénylpiperazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés d'amines.
Substitution : Il peut participer à des réactions de substitution nucléophile, en particulier au niveau des atomes d'azote de la pipérazine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs tels que l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des températures contrôlées et des solvants spécifiques pour faciliter les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes, tandis que la réduction peut produire divers dérivés d'amines. Les réactions de substitution peuvent conduire à la formation de dérivés fonctionnalisés de la pipérazine .
Applications de la recherche scientifique
La 2-méthoxyphénylpiperazine a une large gamme d'applications dans la recherche scientifique :
Chimie médicinale : Le composé sert de brique de construction pour la synthèse de divers produits pharmaceutiques, notamment des agents antihypertenseurs comme l'urapidil.
Mécanisme d'action
Le mécanisme d'action de la 2-méthoxyphénylpiperazine implique son interaction avec des cibles moléculaires spécifiques, notamment les récepteurs de la sérotonine et de la dopamine. Il agit comme un antagoniste au niveau des α1-adrénocepteurs et il a été démontré qu'il bloquait les récepteurs de la sérotonine 5-HT1A . Cette interaction module l'activité des neurotransmetteurs, conduisant à divers effets pharmacologiques tels que des actions anxiolytiques et antihypertensives .
Comparaison Avec Des Composés Similaires
La 2-méthoxyphénylpiperazine peut être comparée à d'autres composés similaires, tels que :
2-Chlorophénylpiperazine (oCPP) : Structure similaire, mais avec un substituant chlore au lieu d'un groupe méthoxy.
3-Méthoxyphénylpiperazine (mMeOPP) : Similaire, mais avec le groupe méthoxy en position méta.
4-Méthoxyphénylpiperazine (MeOPP) : Similaire, mais avec le groupe méthoxy en position para.
Unicité
L'unicité de la 2-méthoxyphénylpiperazine réside dans son motif de substitution spécifique, qui influence son affinité de liaison et sa sélectivité pour divers récepteurs. Cela en fait un outil précieux dans la recherche pharmacologique et le développement de médicaments .
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLQLYBRIOLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38869-49-7 (di-hydrochloride) | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40188871 | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35386-24-4 | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35386-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-METHOXYPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81NJO1330A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 1-(2-Methoxyphenyl)piperazine?
A1: 1-(2-Methoxyphenyl)piperazine exhibits high affinity for the 5-HT1A receptor, a subtype of serotonin receptor found in the central nervous system. [, , , , , , , , , , ]
Q2: How does 1-(2-Methoxyphenyl)piperazine interact with the 5-HT1A receptor?
A2: Research suggests that 1-(2-Methoxyphenyl)piperazine acts as an antagonist at both pre- and postsynaptic 5-HT1A receptors, blocking the effects of agonists like 8-OH-DPAT. [, , , ]
Q3: What are the downstream effects of 1-(2-Methoxyphenyl)piperazine binding to 5-HT1A receptors?
A3: Antagonizing 5-HT1A receptors with compounds like 1-(2-Methoxyphenyl)piperazine can impact various physiological processes, including mood, anxiety, and temperature regulation. [, , ] Some studies suggest potential anxiolytic and antidepressant-like effects. []
Q4: What is the molecular formula and weight of 1-(2-Methoxyphenyl)piperazine?
A4: The molecular formula is C11H16N2O, and the molecular weight is 192.26 g/mol. [, ]
Q5: What are some key spectroscopic characteristics of 1-(2-Methoxyphenyl)piperazine?
A5: 1-(2-Methoxyphenyl)piperazine can be characterized using techniques like 1H NMR, 13C NMR, and mass spectrometry. [, ] These techniques provide information about the compound's structure and purity.
Q6: What is a common application of 1-(2-Methoxyphenyl)piperazine in occupational hygiene?
A6: 1-(2-Methoxyphenyl)piperazine is widely used as a derivatizing agent for capturing and quantifying airborne isocyanates, which are respiratory sensitizers. [, , , , , , , , , , , , , ]
Q7: How does 1-(2-Methoxyphenyl)piperazine react with isocyanates?
A7: 1-(2-Methoxyphenyl)piperazine reacts with isocyanates to form stable urea derivatives, which can be analyzed using HPLC with UV or electrochemical detection. [, , , , , , , , , , , , ]
Q8: What are some limitations of using 1-(2-Methoxyphenyl)piperazine for isocyanate analysis?
A8: Studies have shown that the reactivity of 1-(2-Methoxyphenyl)piperazine with different isocyanate species can vary, potentially leading to underestimation of total isocyanate concentrations. [, , , , ]
Q9: Are there alternative derivatizing agents to 1-(2-Methoxyphenyl)piperazine for isocyanate analysis?
A9: Yes, researchers are exploring alternative derivatizing agents like dibutylamine, 1-(9-anthracenylmethyl)piperazine, and tryptamine to improve the accuracy and sensitivity of isocyanate measurement. [, , , , , ]
Q10: How does modifying the structure of 1-(2-Methoxyphenyl)piperazine affect its 5-HT1A receptor affinity?
A10: Introducing substituents or modifying the linker length between the piperazine ring and other moieties can significantly alter the compound's affinity and selectivity for 5-HT1A receptors. [, , , , ]
Q11: What is the impact of structural modifications on the in vivo activity of 1-(2-Methoxyphenyl)piperazine analogs?
A11: Structural modifications can lead to compounds with varying degrees of agonism or antagonism at 5-HT1A receptors, influencing their effects on behavior, temperature regulation, and other physiological processes. [, ]
Q12: What are some areas of ongoing research involving 1-(2-Methoxyphenyl)piperazine?
A12: Ongoing research focuses on developing more sensitive and accurate methods for isocyanate monitoring in occupational settings, further exploring the SAR of 1-(2-Methoxyphenyl)piperazine analogs for potential therapeutic applications targeting 5-HT1A receptors, and investigating the potential for biomarkers to assess exposure and biological effects of isocyanates. [, , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

